Transfluthrin Transfluthrin Transfluthrin is a carboxylic ester obtained by formal condensation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 2,3,5,6-tetrafluorobenzyl alcohol. It has a role as a pyrethroid ester insecticide. It is a carboxylic ester, a member of cyclopropanes, an organochlorine compound and an organofluorine compound. It is functionally related to a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
Transfluthrin is under investigation in clinical trial NCT02394522 (Spatial Repellent Products for Control of Vector Borne Diseases - Malaria - Zambia (SR-M-ZM)).
Transfluthrin is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 118712-89-3
VCID: VC20905096
InChI: InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1
SMILES: CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C
Molecular Formula: C15H12Cl2F4O2
Molecular Weight: 371.2 g/mol

Transfluthrin

CAS No.: 118712-89-3

Cat. No.: VC20905096

Molecular Formula: C15H12Cl2F4O2

Molecular Weight: 371.2 g/mol

* For research use only. Not for human or veterinary use.

Transfluthrin - 118712-89-3

Specification

Description Transfluthrin is a carboxylic ester obtained by formal condensation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 2,3,5,6-tetrafluorobenzyl alcohol. It has a role as a pyrethroid ester insecticide. It is a carboxylic ester, a member of cyclopropanes, an organochlorine compound and an organofluorine compound. It is functionally related to a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
Transfluthrin is under investigation in clinical trial NCT02394522 (Spatial Repellent Products for Control of Vector Borne Diseases - Malaria - Zambia (SR-M-ZM)).
Transfluthrin is a natural product found in Streptomyces with data available.
CAS No. 118712-89-3
Molecular Formula C15H12Cl2F4O2
Molecular Weight 371.2 g/mol
IUPAC Name (2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1
Standard InChI Key DDVNRFNDOPPVQJ-HQJQHLMTSA-N
Isomeric SMILES CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C
SMILES CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C
Canonical SMILES CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C
Melting Point 32.0 °C

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